molecular formula C15H20O4 B1196103 (1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione CAS No. 436-45-3

(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione

Cat. No.: B1196103
CAS No.: 436-45-3
M. Wt: 264.32 g/mol
InChI Key: BFWXQSLJSDLIAA-IHVHESTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of (1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione involves several key steps. The synthesis starts with a regioselective [2+2] cycloaddition using 2,2,2-trichloroacetyl chloride and 7-methylcycloheptatriene . This is followed by a ring-expansion to form the 5,7-motif required for the guaianolide structure. Further steps include the use of dimethyldioxirane (DMDO) to generate a hydroxyl group, which subsequently forms a lactone under acidic conditions . The final product is obtained through a sp²-sp³ Suzuki coupling, using vinyl chloride and methyl boronic acid as reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a basis for potential large-scale synthesis. The use of regioselective cycloaddition and ring-expansion reactions, followed by Suzuki coupling, can be adapted for industrial applications with appropriate optimization of reaction conditions and scaling up of processes.

Chemical Reactions Analysis

Types of Reactions

(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and coupled products with various substituents .

Scientific Research Applications

(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione has several scientific research applications:

Mechanism of Action

Properties

CAS No.

436-45-3

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione

InChI

InChI=1S/C15H20O4/c1-6-4-11-13(8(3)15(18)19-11)14(17)12-7(2)10(16)5-9(6)12/h6,8-9,11,13-14,17H,4-5H2,1-3H3/t6-,8+,9+,11+,13+,14+/m0/s1

InChI Key

BFWXQSLJSDLIAA-IHVHESTJSA-N

SMILES

CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]([C@H](C(=O)O2)C)[C@@H](C3=C(C(=O)C[C@H]13)C)O

Canonical SMILES

CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O

Synonyms

geigerin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione
Reactant of Route 2
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione
Reactant of Route 3
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione
Reactant of Route 4
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione
Reactant of Route 5
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione
Reactant of Route 6
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione

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